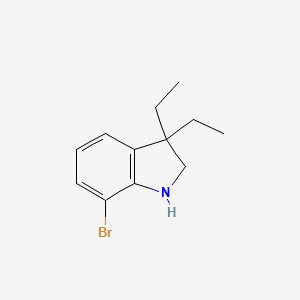
7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole is a brominated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of bromine and ethyl groups to the indole nucleus can significantly alter the compound’s chemical properties and biological activities.
Preparation Methods
The synthesis of 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole typically involves the bromination of 3,3-diethyl-2,3-dihydro-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Chemical Reactions Analysis
7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The indole nucleus can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3,3-diethyl-2,3-dihydro-1H-indole using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biological activities of brominated indole derivatives and their interactions with biological targets.
Material Science: It is used in the development of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole include other brominated indole derivatives such as 7-Bromo-1H-indole and 3-(2-Bromoethyl)indole. These compounds share similar chemical properties but differ in their biological activities and applications. The presence of different substituents on the indole nucleus can significantly influence the compound’s reactivity and biological profile .
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
7-bromo-3,3-diethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H16BrN/c1-3-12(4-2)8-14-11-9(12)6-5-7-10(11)13/h5-7,14H,3-4,8H2,1-2H3 |
InChI Key |
PDLGLASTUUASDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=CC=C2Br)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


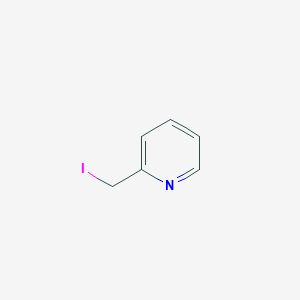
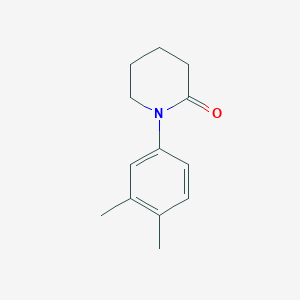
![1-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)-2-methylpropan-2-ol](/img/structure/B15260137.png)


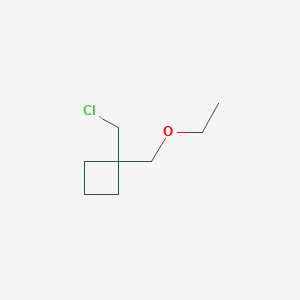

![4-[(But-2-yn-1-yl)amino]benzoic acid](/img/structure/B15260182.png)
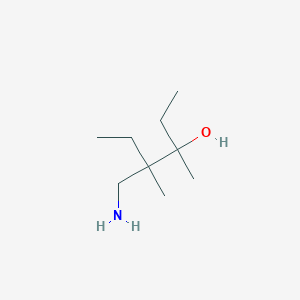
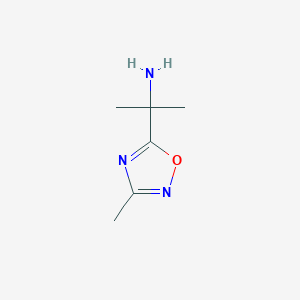
![4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B15260205.png)

![2-[(2-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B15260215.png)
![2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15260219.png)
